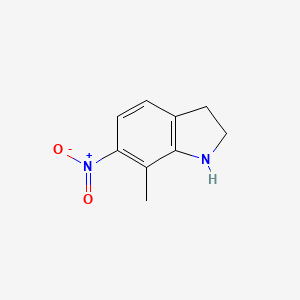

2,3-Dihydro-7-methyl-6-nitroindole

CAS No.:

Cat. No.: VC13884584

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 7-methyl-6-nitro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3 |

| Standard InChI Key | OBNFSXSTQNHDAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1NCC2)[N+](=O)[O-] |

Introduction

Structural Characterization

2,3-Dihydro-7-methyl-6-nitroindole is a bicyclic heterocyclic compound comprising a saturated pyrrole ring fused to a benzene ring, with a nitro group (-NO₂) at position 6, a methyl group (-CH₃) at position 7, and partial saturation (dihydro) across the pyrrole ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol . The compound belongs to the indole family, which is foundational in bioactive molecules and pharmaceutical intermediates.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Indole backbone with a saturated pyrrole ring (2,3-dihydro) |

| Substituents | Nitro group at C6; methyl group at C7 |

| Electron Density | Electron-withdrawing nitro group directs electrophilic substitution |

| Steric Effects | Methyl group influences regioselectivity in reactions |

Synthesis and Preparation Methods

The synthesis of 2,3-dihydro-7-methyl-6-nitroindole is inferred from methods for analogous nitroindole derivatives. Common approaches include:

Nitration of Dihydroindole Precursors

-

Nitration of 2,3-dihydro-7-methylindole:

Alternative Routes

-

Fischer Indole Synthesis: While typically used for unsaturated indoles, modifications (e.g., controlled cyclization) may yield dihydro derivatives .

-

Reductive Alkylation: Hypothetical pathway involving nitroindole intermediates followed by hydrogenation to saturate the pyrrole ring .

Physical and Chemical Properties

Reactivity Profile

-

Reduction: Nitro group → amine under catalytic hydrogenation (e.g., H₂/Pd-C) .

-

Electrophilic Substitution: Limited due to electron-withdrawing nitro group; possible at C5 or C4 .

-

Oxidation: Methyl group may oxidize to carbonyl under strong oxidizing agents.

Biological and Pharmacological Insights

Antimicrobial and Anticancer Activity

While direct studies on 2,3-dihydro-7-methyl-6-nitroindole are absent, related nitroindoles exhibit notable bioactivity:

| Compound | Activity | IC₅₀/Inhibition Range | Source |

|---|---|---|---|

| 6-Nitroindole | Antimicrobial (Gram-positive) | MIC: 16–32 µg/mL | |

| 7-Methyl-6-nitroindole | Anticancer (MCF-7, HCT116) | IC₅₀: 4.83–11.3 µM |

Mechanistic Hypotheses

-

Nitro Group: Generates reactive intermediates (e.g., nitroso, amine) that disrupt cellular redox balance.

-

Methyl Group: Enhances lipophilicity, improving membrane permeability .

Applications in Medicinal Chemistry

Drug Development Intermediates

2,3-Dihydro-7-methyl-6-nitroindole serves as a scaffold for:

-

Anticancer Agents: Derivatives may inhibit kinase pathways or induce apoptosis.

-

Neuroprotective Agents: Potential MAO/B inhibition, though untested.

Comparative Analysis with Analogues

| Compound | Advantages | Limitations |

|---|---|---|

| 6-Nitroindole | Simple synthesis, broad activity | Lower selectivity |

| 7-Methyl-6-nitroindole | Enhanced bioavailability | Reduced aqueous solubility |

| Dihydro Derivatives | Improved metabolic stability | Limited regioselectivity |

| Hazard | Mitigation Measures |

|---|---|

| Toxicity | Avoid inhalation; use PPE (gloves, goggles) |

| Reactivity | Store in inert atmosphere; avoid strong acids |

| Environmental Impact | Dispose via incineration; avoid water discharge |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume